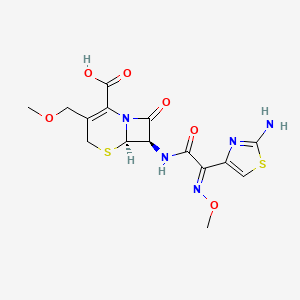
CEFPODOXIME
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefpodoxime is an oral, third-generation cephalosporin antibiotic. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, with notable exceptions including Pseudomonas aeruginosa, Enterococcus, and Bacteroides fragilis . This compound is commonly used to treat infections such as acute otitis media, pharyngitis, sinusitis, and gonorrhea .
Métodos De Preparación
Cefpodoxime proxetil, the prodrug of this compound, is synthesized by reacting this compound acid with 1-haloethyl isopropyl carbonate in the presence of a base such as tetramethylguanidine or di-isopropylethyl amine . The reaction is carried out in a solvent at temperatures ranging from -30°C to 30°C . Industrial production methods involve purifying this compound proxetil using water-miscible solvents and water or an acid .
Análisis De Reacciones Químicas
Cefpodoxime undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: this compound can undergo substitution reactions, particularly at the methoxyimino group.
Hydrolysis: This compound proxetil is hydrolyzed in the intestinal mucosa to release the active this compound.
Common reagents and conditions used in these reactions include bases like tetramethylguanidine and solvents such as water-miscible solvents . The major product formed from these reactions is this compound itself .
Aplicaciones Científicas De Investigación
Cefpodoxime has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of cephalosporin antibiotics.
Industry: This compound is used in the pharmaceutical industry for the production of antibiotic formulations.
Mecanismo De Acción
Cefpodoxime exerts its effects by inhibiting the synthesis of bacterial cell walls. The active metabolite of this compound binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . This leads to the bactericidal activity of this compound .
Comparación Con Compuestos Similares
Cefpodoxime is compared with other third-generation cephalosporins such as cefuroxime, ceftizoxime, and cefmenoxime . While all these compounds share a similar mechanism of action, this compound is unique in its oral bioavailability and its effectiveness against a broad spectrum of bacteria . Other similar compounds include ciprofloxacin and cephalexin, which belong to different classes of antibiotics but are used to treat similar infections .
Propiedades
Fórmula molecular |
C15H17N5O6S2 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8+/t9-,13-/m1/s1 |
Clave InChI |
WYUSVOMTXWRGEK-LMCFTXQDSA-N |
SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
SMILES isomérico |
COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES canónico |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
cefpodoxime R 3746 R 3763 R-3746 R-3763 RU 51746 RU-51746 U 76253A U-76,253A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


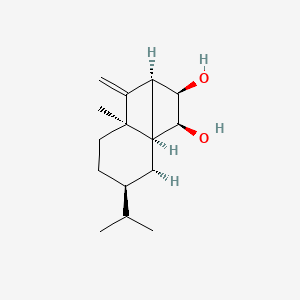
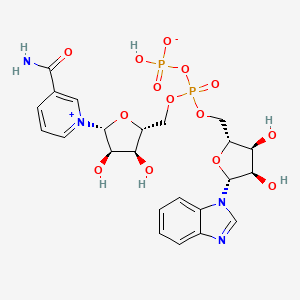
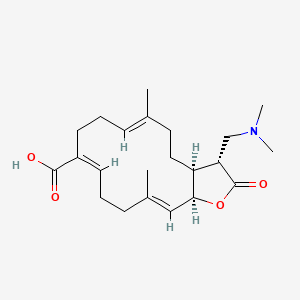

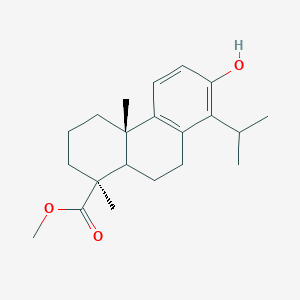
![(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1235152.png)

![4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1235157.png)
![2-[[2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetyl]amino]benzoic acid](/img/structure/B1235160.png)
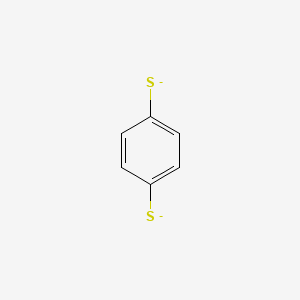


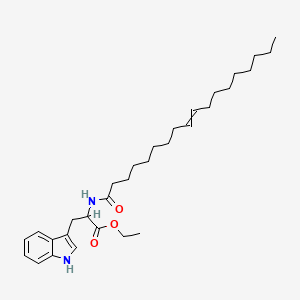
![N-(2-methylcyclohexyl)-5-phenyl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1235165.png)
